

## Mjn228 CAS number and molecular weight

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An In-Depth Technical Guide to Mjn228: A Selective NUCB1 Inhibitor

#### Introduction

Mjn228 is a small molecule that has been identified as a selective inhibitor of Nucleobindin-1 (NUCB1), a crucial lipid-binding protein.[1][2][3] Its ability to specifically target and modulate the activity of NUCB1 makes it an invaluable chemical probe for researchers and scientists in the fields of lipid biochemistry and drug development.[1][3] This technical guide provides a comprehensive overview of Mjn228, including its chemical properties, biological activity, and its application in experimental settings to elucidate the functions of NUCB1 in cellular lipid metabolic pathways.[1][3][4]

## **Physicochemical Properties**

**Mjn228** is characterized by the following physicochemical properties, which are essential for its use in experimental assays.



Property	Value	Source
CAS Number	459168-97-9	[2][3][4][5]
Molecular Formula	C20H20N4O3	[2][3][5]
Molecular Weight	364.4 g/mol	[1][3][5]
Formal Name	(4-methyl-1-piperazinyl)(5- nitro-3-phenyl-1H-indol-2-yl)- methanone	[3]
Purity	≥98%	[5]

## **Biological Activity and Mechanism of Action**

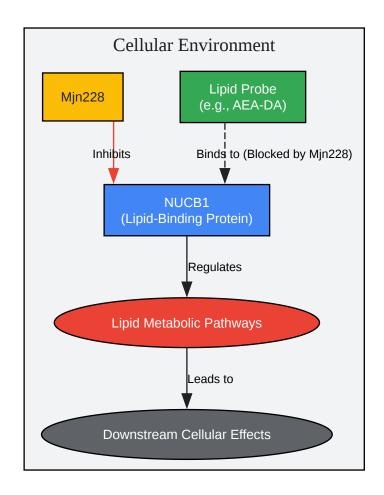
**Mjn228** functions as an inhibitor of NUCB1 by blocking the binding of lipid ligands.[1][2][3] This has been demonstrated through its ability to interfere with the labeling of NUCB1 by lipid probes, such as the arachidonoyl ethanolamide-diazirine (AEA-DA) probe.[1][3] The inhibitory effects of **Mjn228** are concentration-dependent, and it has been shown to perturb multiple lipid pathways within cells.[1][4]

Parameter	Value	Cell Type/System
IC50	3.3 μΜ	Blocking probe labeling of recombinant NUCB1 in cell lysates
Effective Concentration	10 μΜ	Prevents probe binding to NUCB1 in Neuro2a cells
Near-Maximal Inhibition	~25 μM	Inhibition of lipid probe binding to NUCB1 in Neuro2a cells

## **Signaling Pathway of Mjn228 Action**

The following diagram illustrates the mechanism by which **Mjn228** inhibits NUCB1 and its subsequent effect on lipid metabolism.





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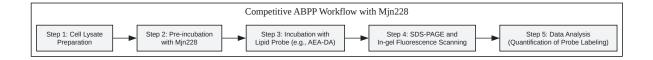
Caption: Mechanism of Mjn228 inhibition of NUCB1 and its impact on lipid pathways.

# Experimental Protocols: Competitive Activity-Based Protein Profiling (ABPP)

**Mjn228** is a valuable tool in competitive Activity-Based Protein Profiling (ABPP), a chemoproteomic technique used to identify and characterize protein-ligand interactions in complex biological systems.[1] A general workflow for a competitive ABPP experiment using **Mjn228** is outlined below.

## **General Workflow for Competitive ABPP**





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Caption: A generalized workflow for competitive ABPP experiments using Mjn228.

## **Detailed Methodology**

The following is a generalized protocol for a competitive ABPP experiment to assess the inhibition of NUCB1 by **Mjn228** in cell lysates.

- · Preparation of Cell Lysates:
  - Culture cells (e.g., Neuro2a or HEK293T) to ~80-90% confluency.
  - Harvest cells and wash with cold phosphate-buffered saline (PBS).
  - Lyse the cells in an appropriate lysis buffer (e.g., Tris-buffered saline containing protease inhibitors).
  - Centrifuge the lysate to pellet cell debris and collect the supernatant.
  - Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
- Competitive Inhibition with Mjn228:
  - Aliquot the cell lysate into microcentrifuge tubes.
  - $\circ~$  Add varying concentrations of **Mjn228** (e.g., 0.1  $\mu\text{M}$  to 50  $\mu\text{M}$ ) to the lysates. For a negative control, add the vehicle (e.g., DMSO).



- Incubate the lysates with Mjn228 for a specified time (e.g., 30 minutes) at room temperature to allow for binding to NUCB1.
- · Labeling with a Lipid Probe:
  - $\circ$  Add a lipid probe, such as AEA-DA, to each lysate at a final concentration of ~1-5  $\mu$ M.
  - Incubate for a specified time (e.g., 30-60 minutes) at room temperature.
  - Expose the samples to UV light to induce covalent cross-linking of the diazirine-based probe to target proteins.
- Sample Analysis:
  - Quench the labeling reaction by adding SDS-PAGE loading buffer.
  - Separate the proteins by SDS-PAGE.
  - Visualize the probe-labeled proteins using an in-gel fluorescence scanner. The probe is typically tagged with a fluorophore for detection.
- Data Analysis:
  - Quantify the fluorescence intensity of the band corresponding to NUCB1 in each lane.
  - Normalize the intensity to a loading control.
  - Plot the percentage of probe labeling as a function of Mjn228 concentration to determine the IC50 value.

## **Applications and Significance**

The primary application of **Mjn228** is as a selective chemical probe to investigate the biological roles of NUCB1.[1] By using **Mjn228**, researchers can perturb the function of NUCB1 and observe the downstream consequences on cellular processes, particularly those related to lipid metabolism.[1][4] This has been instrumental in elucidating the involvement of NUCB1 in various lipid pathways.[1][4] The use of **Mjn228** in chemoproteomic studies, such as



competitive ABPP, exemplifies a powerful approach for validating the cellular targets of small molecules and understanding their functional interactions within a native biological context.[1]

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